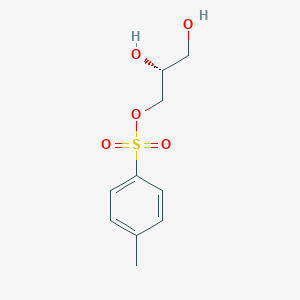
(R)-1-甲苯磺酰氧基-2,3-丙二醇
描述
Synthesis Analysis
The synthesis of (R)-1-Tosyloxy-2,3-propanediol involves tosylation, a key step in the production of 1,3-propanediol (1,3-PD) from glycerol. The process of hydrogenolysis of 2-tosyloxy-1,3-propanediol (TPD) into 1,3-PD over Raney Ni catalyst highlights the optimization of reaction conditions for the selective formation of 1,3-PD, with the mechanisms confirmed via gas chromatography-mass spectrometry (GC-MS) techniques (Zheng et al., 2013).
Molecular Structure Analysis
The molecular structure of (R)-1-Tosyloxy-2,3-propanediol is characterized by its functional groups, which include the tosyloxy group and the diol component. This structure is crucial for its reactivity and application in chemical synthesis. Although specific studies on the detailed molecular structure analysis of (R)-1-Tosyloxy-2,3-propanediol are not directly mentioned, the structure plays a pivotal role in its chemical behavior and the synthesis of derivatives.
Chemical Reactions and Properties
Chemical reactions involving (R)-1-Tosyloxy-2,3-propanediol mainly focus on its conversion to valuable compounds such as 1,3-propanediol. The process includes steps like acetalization, tosylation, and detosyloxylation, verifying the feasibility of converting glycerol to 1,3-propanediol through selective dehydroxylation. This innovative approach demonstrates the catalytic hydrogenolysis of tosylates, which had not been reported before with H2 as the reducing agent (Wang et al., 2003).
科学研究应用
生物可降解塑料、薄膜、溶剂、粘合剂、洗涤剂、化妆品和药品: 与本化合物密切相关的 1,3-丙二醇用于生产这些材料。Kaur、Srivastava 和 Chand 在 2012 年题为“1,3-丙二醇生物技术生产的进展”的研究中重点介绍了这一应用 (Kaur, Srivastava, & Chand, 2012).
聚合物和化妆品工业中的合成反应: Saxena 等人在 2009 年发表的论文“1,3-丙二醇的微生物生产:最新进展和新兴机遇”中讨论了 1,3-丙二醇在合成反应中显示出的应用前景,尤其是在聚合物和化妆品工业中 (Saxena, Anand, Saran, & Isar, 2009).
环氧化合物合成: SuamiTetsuo、UchidaIchiro 和 UmezawaSumio 在 1956 年进行了一项研究,重点是合成 1-苯基-1-氨基-2, 3-丙二醇及其衍生物(环氧化合物)。该研究题为“环氧化合物的合成研究。一、2,3-环氧基-3-苯基-1-丙醇的氨解” (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).
氢解优化: Zheng 等人在 2013 年进行的研究“在雷尼镍催化剂上将 2-甲苯磺酰氧基-1,3-丙二醇氢解为 1,3-丙二醇”讨论了优化反应条件以选择性生成与本化合物相关的 1,3-丙二醇 (Zheng et al., 2013).
1,3-丙二醇生产的厌氧生物反应器: Gallardo 等人在 2014 年发表的论文“厌氧颗粒污泥作为生物催化剂,在连续生物反应器中由甘油生产 1,3-丙二醇”中探讨了在 EGSB 反应器中生产 1,3-丙二醇的可行性,这是一种从生物柴油工业中回收甘油的策略 (Gallardo et al., 2014).
(S)-3-甲苯磺酰氧基-1,2-丙二醇的合成: Leftheris 和 Goodman 在 1989 年发表的一项研究“由 (S)-2,2-二甲基-1,3-二氧戊环-4-甲醇合成 (S)-3-甲苯磺酰氧基-1,2-丙二醇”讨论了合成工艺,总产率为 87% (Leftheris & Goodman, 1989).
安全和危害
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. Material Safety Data Sheets (MSDS) are often used as a source of this information.
未来方向
This could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound.
属性
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465143 | |
| Record name | (R)-Glycerol 1-(p-toluenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Tosyloxy-2,3-propanediol | |
CAS RN |
41274-09-3 | |
| Record name | (R)-Glycerol 1-(p-toluenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sn-Glyceryl 1-p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



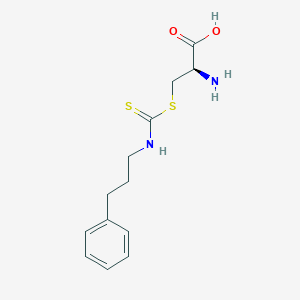
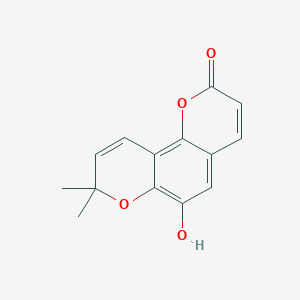
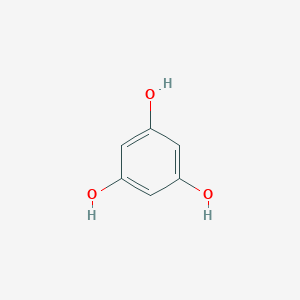
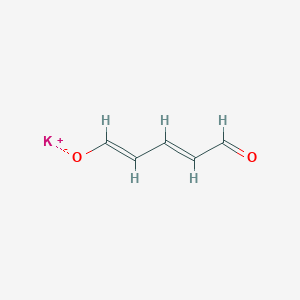
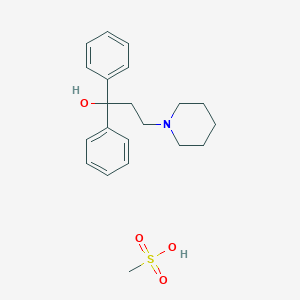
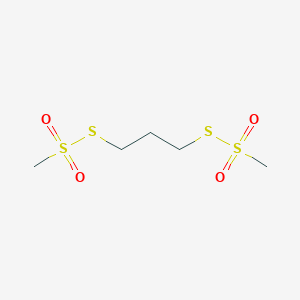


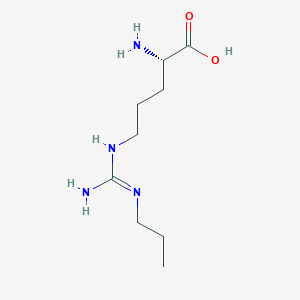

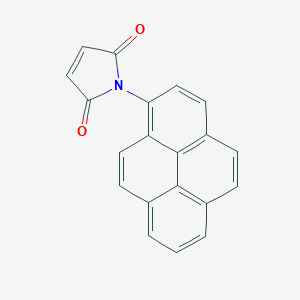
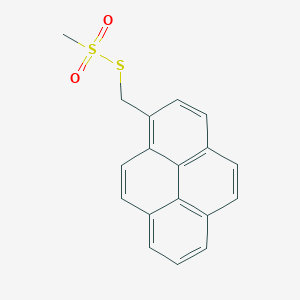
![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)